REACTION_SMILES
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[BH4-:1].[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:20])[c:9]([C:16]([CH3:17])([CH3:18])[CH3:19])[cH:10][cH:11][c:12]1[N+:13]([O-:14])=[O:15].[CH3:22][OH:23].[Na+:2].[Ni:24]([Cl:25])[Cl:26].[OH2:21]>>[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:20])[c:9]([C:16]([CH3:17])([CH3:18])[CH3:19])[cH:10][cH:11][c:12]1[NH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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CC(C)(C)c1ccc([N+](=O)[O-])c(C(C)(C)C)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc([N+](=O)[O-])c(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Ni]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc(N)c(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |